molecular formula C18H24N2O3S B2920678 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 1797073-21-2

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2920678
CAS No.: 1797073-21-2
M. Wt: 348.46
InChI Key: UFXSFBCTWZOZKU-UHFFFAOYSA-N
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Description

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that has garnered attention in various fields of scientific research This compound features a benzonitrile group attached to a pyrrolidine ring, which is further substituted with a tert-butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butylsulfonyl group. The final step involves the attachment of the benzonitrile moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzamide
  • 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzaldehyde

Uniqueness

Compared to similar compounds, 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile stands out due to its unique combination of functional groups, which impart distinct chemical properties and potential applications. The presence of the benzonitrile group, in particular, allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[3-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-18(2,3)24(22,23)16-10-11-20(13-16)17(21)9-8-14-4-6-15(12-19)7-5-14/h4-7,16H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXSFBCTWZOZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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